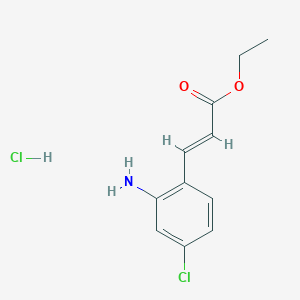
(E)-Ethyl3-(2-amino-4-chlorophenyl)acrylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl group. It is commonly used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 2-amino-4-chlorobenzaldehyde under basic conditions to form the corresponding (E)-ethyl 3-(2-amino-4-chlorophenyl)acrylate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- (E)-Ethyl 3-(2-amino-4-bromophenyl)acrylate hydrochloride
- (E)-Ethyl 3-(2-amino-4-fluorophenyl)acrylate hydrochloride
- (E)-Ethyl 3-(2-amino-4-methylphenyl)acrylate hydrochloride
Comparison:
- Uniqueness: The presence of the chlorine atom in (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its bromine, fluorine, or methyl analogs.
- Reactivity: The chlorine atom can be easily substituted with various nucleophiles, providing a versatile platform for the synthesis of diverse derivatives.
属性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC 名称 |
ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13;/h3-7H,2,13H2,1H3;1H/b6-4+; |
InChI 键 |
ONVZQYICSNCDMZ-CVDVRWGVSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)N.Cl |
规范 SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
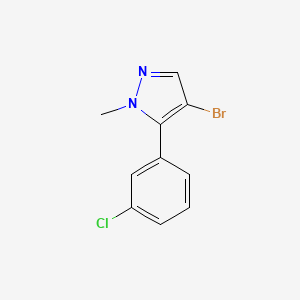
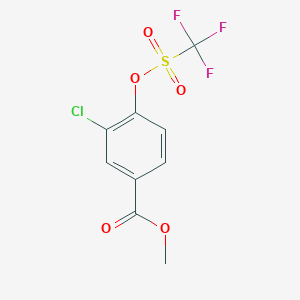
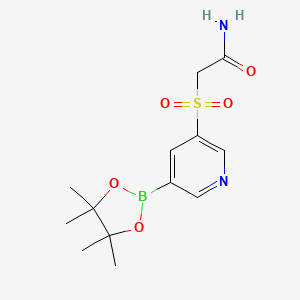
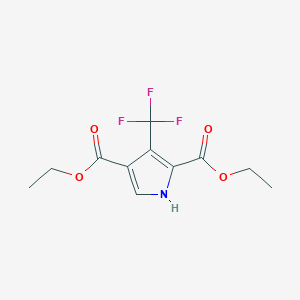
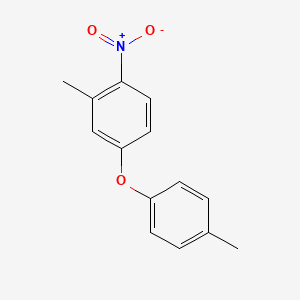
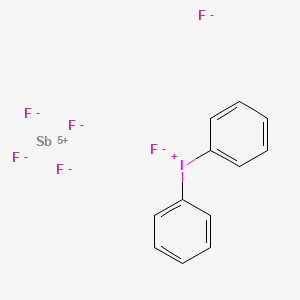
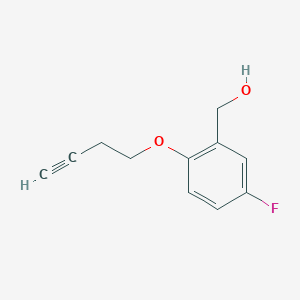
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
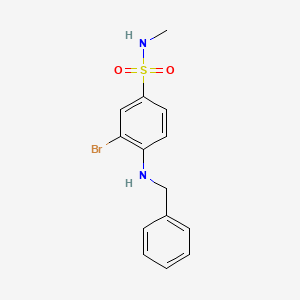



![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
